2-[2-(4-bromophenyl)ethyl]benzoic Acid
Overview
Description
2-[2-(4-bromophenyl)ethyl]benzoic Acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzoic acid moiety substituted with a 2-[2-(4-bromophenyl)ethyl] group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[2-(4-bromophenyl)ethyl]- can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boronic acid derivatives under mild and functional group-tolerant conditions .
Another method involves the direct condensation of benzoic acids with appropriate amines in the presence of catalysts such as diatomite earth immobilized with Lewis acidic ionic liquids under ultrasonic irradiation . This method is considered green and efficient, providing high yields and eco-friendly conditions.
Industrial Production Methods
Industrial production of benzoic acid, 2-[2-(4-bromophenyl)ethyl]- often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-bromophenyl)ethyl]benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid are employed for halogenation and nitration, respectively.
Major Products Formed
The major products formed from these reactions include substituted benzoic acids, alcohols, alkanes, and various aromatic derivatives.
Scientific Research Applications
2-[2-(4-bromophenyl)ethyl]benzoic Acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[2-(4-bromophenyl)ethyl]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the growth of microorganisms by interfering with their metabolic processes. The compound’s effects on cellular pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2-[2-(2-bromophenyl)ethyl]-
- Benzoic acid, 2-[2-(4-chlorophenyl)ethyl]-
- Benzoic acid, 2-[2-(4-fluorophenyl)ethyl]-
Uniqueness
2-[2-(4-bromophenyl)ethyl]benzoic Acid is unique due to the presence of the 4-bromophenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
3973-52-2 |
---|---|
Molecular Formula |
C15H13BrO2 |
Molecular Weight |
305.17 g/mol |
IUPAC Name |
2-[2-(4-bromophenyl)ethyl]benzoic acid |
InChI |
InChI=1S/C15H13BrO2/c16-13-9-6-11(7-10-13)5-8-12-3-1-2-4-14(12)15(17)18/h1-4,6-7,9-10H,5,8H2,(H,17,18) |
InChI Key |
IWJYTHFNMHRKKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC2=CC=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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